molecular formula C24H24N4O2 B10936475 1-ethyl-N-(4-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-(4-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936475
M. Wt: 400.5 g/mol
InChI Key: WAVAASDGLCGZBN-UHFFFAOYSA-N
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Description

1-Ethyl-N-(4-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-ethyl-N-(4-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazolo[3,4-b]pyridine core: This step typically involves the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of substituents: The ethyl, methoxyphenyl, and methylphenyl groups are introduced through various substitution reactions.

    Formation of the carboxamide group: This is achieved by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Ethyl-N-(4-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions vary based on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.

Scientific Research Applications

1-Ethyl-N-(4-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

1-Ethyl-N-(4-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    1-ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound lacks the methoxyphenyl and methylphenyl groups, which may affect its biological activity.

    1-ethyl-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound lacks the methylphenyl group, which may influence its interactions with biological targets.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-ethyl-N-(4-methoxyphenyl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-5-28-23-22(16(3)27-28)20(14-21(26-23)17-8-6-15(2)7-9-17)24(29)25-18-10-12-19(30-4)13-11-18/h6-14H,5H2,1-4H3,(H,25,29)

InChI Key

WAVAASDGLCGZBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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